molecular formula C12H13ClO B3387544 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone CAS No. 84467-20-9

1-[1-(4-Chlorophenyl)cyclobutyl]ethanone

Cat. No.: B3387544
CAS No.: 84467-20-9
M. Wt: 208.68 g/mol
InChI Key: KJAJWYWBYJPAMX-UHFFFAOYSA-N
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Description

Significance of Cyclobutyl Ring Systems in Chemical Scaffolds

The cyclobutane (B1203170) ring, a four-membered carbocycle, is an important structural motif in medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule can significantly influence pharmacological properties. nih.govnih.gov The unique, puckered three-dimensional structure of the cyclobutane ring offers a level of conformational restriction that is often desirable in drug design. nih.gov This rigidity can help to lock a molecule into a specific conformation required for optimal interaction with a biological target, potentially increasing binding affinity and efficacy.

Furthermore, saturated rings like cyclobutane can improve properties such as water solubility and metabolic stability when used to replace planar aromatic rings. nih.gov The strain inherent in the cyclobutane ring, while less than that of cyclopropane, still provides a driving force for certain chemical transformations, allowing for strategic ring-opening or rearrangement reactions. mdpi.com Researchers are increasingly exploring 1,3-disubstituted cyclobutanes as they can act as non-planar bioisosteres for phenyl rings or other linkers in drug candidates. nih.gov

The Role of Ketone Functionalities in Organic Transformations

Ketones are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) bonded to two carbon atoms. numberanalytics.comebsco.com This functional group is highly versatile and serves as a key intermediate in a vast array of chemical reactions. numberanalytics.com The polarity of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles, a fundamental process in forming new carbon-carbon and carbon-heteroatom bonds. ebsco.comnumberanalytics.com

Key transformations involving ketones include:

Nucleophilic Addition: The basis for many synthetic methods, leading to the formation of alcohols, cyanohydrins, and imines. numberanalytics.com

Reduction: Ketones can be readily reduced to secondary alcohols using common reducing agents. ebsco.comnumberanalytics.com

Enolate Formation: The protons on the alpha-carbon (the carbon adjacent to the carbonyl) are acidic, allowing for the formation of enolates, which are powerful nucleophiles used in reactions like aldol (B89426) condensations and alkylations. springernature.com

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester, providing a route to different functional groups. numberanalytics.com

C-C Bond Activation: Modern methods allow for the cleavage of the carbon-carbon bond adjacent to the ketone, enabling complex skeletal editing and deconstructive synthesis. nih.gov

This wide range of accessible reactions makes ketones invaluable as synthetic precursors for producing pharmaceuticals, agrochemicals, and other specialized chemicals. numberanalytics.comnumberanalytics.com

General Academic Context for 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone Research

The academic interest in this compound is primarily understood through its position as a potential synthetic intermediate for pharmacologically active molecules. The core structure, a 1-arylcyclobutane, is a key component of several known compounds, most notably Sibutramine. google.comnih.gov Sibutramine is a molecule previously developed as an antidepressant and later repurposed as an obesity treatment. google.com Its chemical structure is {1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}-dimethylamine hydrochloride. google.com

Research in this area often focuses on developing efficient synthetic routes to these 1-arylcyclobutyl building blocks. For instance, patents describe the synthesis of related compounds starting from 1-(4-chlorophenyl)-1-cyclobutyl cyanide. google.com This nitrile can be reacted with a Grignard reagent to form a ketone, which is then further transformed into the final amine product.

While direct and extensive research literature focusing solely on this compound is limited, its significance is inferred from the broader context of synthesizing cyclobutane-containing drug analogues. The synthesis of cyclobutyl aryl ketones is an active area of research, with methods being developed for their stereospecific functionalization to create valuable 1,3-disubstituted cyclobutane building blocks. nih.govnih.govresearchgate.net These strategies often involve multi-step processes, such as a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond functionalization, starting from readily available aryl cyclobutyl ketones. nih.govresearchgate.net Therefore, this compound represents a key structural motif and a logical target for synthetic chemists aiming to create libraries of novel compounds for drug discovery.

Interactive Data Tables

Below are tables summarizing the properties of the core chemical structures discussed in this article.

Table 1: Properties of Core Functional Groups and Parent Molecules Data sourced from PubChem and NIST Chemistry WebBook.

Compound/Functional GroupChemical FormulaKey FeaturesMolar Mass ( g/mol )
CyclobutaneC₄H₈Strained four-membered aliphatic ring.56.11
Ketone (Carbonyl Group)C=OPolar functional group, reactive site for nucleophilic attack.28.01
1-CyclobutylethanoneC₆H₁₀OA simple cyclobutyl ketone. nih.gov98.14 nih.gov
1-(4-Chlorophenyl)ethanoneC₈H₇ClOAn aryl ketone with a chlorine substituent. nist.govnist.gov154.59 nist.govnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c1-9(14)12(7-2-8-12)10-3-5-11(13)6-4-10/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAJWYWBYJPAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275943
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84467-20-9
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84467-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID601275943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 1 4 Chlorophenyl Cyclobutyl Ethanone

Strategies for Constructing the 1-(4-Chlorophenyl)cyclobutyl Core

The creation of the sterically hindered quaternary carbon center of the 1-(4-chlorophenyl)cyclobutyl group is a significant synthetic challenge. Various strategies have been developed to achieve this, with cycloalkylation being a prominent method.

Cycloalkylation Approaches Utilizing 4-Chlorobenzyl Cyanide and 1,3-Dibromopropane (B121459)

A primary and widely documented method for constructing the 1-(4-chlorophenyl)cyclobutyl core involves the cycloalkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane. prepchem.comgoogle.com This reaction proceeds by deprotonating 4-chlorobenzyl cyanide to form a carbanion, which then acts as a nucleophile, reacting with 1,3-dibromopropane in a two-step sequence to form the cyclobutane (B1203170) ring.

The initial step of this synthesis is the preparation of 4-chlorobenzyl cyanide itself, which is typically achieved through the reaction of 4-chlorobenzyl chloride with sodium cyanide. prepchem.comchemicalbook.com In the subsequent cycloalkylation, a strong base is required to generate the necessary carbanion from 4-chlorobenzyl cyanide. Sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is commonly employed for this purpose. prepchem.com The resulting nitrile, 1-(4-chlorophenyl)cyclobutane-1-carbonitrile, is a key intermediate. prepchem.comgoogle.comsigmaaldrich.com

The reaction conditions for this cycloalkylation are crucial for achieving a good yield. The reaction is typically carried out under an inert atmosphere (e.g., argon) to prevent side reactions. prepchem.com The temperature is also carefully controlled, often maintained between 25-30°C during the addition of 1,3-dibromopropane. prepchem.com Following the reaction, an aqueous workup is performed, and the product is extracted with an organic solvent like dichloromethane (B109758) or diethyl ether. prepchem.com Purification of the resulting 1-(4-chlorophenyl)cyclobutane-1-carbonitrile is often achieved by distillation. prepchem.com

Table 1: Reaction Parameters for the Cycloalkylation of 4-Chlorobenzyl Cyanide

Parameter Value/Condition Source
Starting Material 4-Chlorobenzyl Cyanide prepchem.comgoogle.com
Reagent 1,3-Dibromopropane prepchem.comgoogle.com
Base Sodium Hydride prepchem.com
Solvent Dimethyl Sulfoxide (DMSO) prepchem.com
Temperature 25-30°C prepchem.com
Atmosphere Inert (Argon) prepchem.com
Workup Ice water, extraction with dichloromethane/diethyl ether prepchem.com
Purification Distillation prepchem.com
Product 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile prepchem.comsigmaaldrich.com

Alternative Cyclization Methods

While the cycloalkylation of 4-chlorobenzyl cyanide is a common route, alternative methods for forming the cyclobutane ring can be envisioned, although they are less specifically documented for this particular compound. General cyclobutane synthesis strategies could potentially be adapted.

Installation of the Ethanone (B97240) Moiety

Once the 1-(4-chlorophenyl)cyclobutane-1-carbonitrile intermediate is obtained, the next critical step is the conversion of the nitrile group into the desired ethanone (acetyl) group.

Grignard Reagent-Mediated Ketone Formation from Nitrile Precursors

The most prevalent method for installing the ethanone moiety is through the reaction of the nitrile intermediate, 1-(4-chlorophenyl)cyclobutane-1-carbonitrile, with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). google.com This is a classic and effective method for ketone synthesis from nitriles.

The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbon atom of the nitrile group. This forms an imine salt intermediate, which is then hydrolyzed under acidic conditions to yield the final ketone product, 1-[1-(4-chlorophenyl)cyclobutyl]ethanone. libretexts.orgvaia.com The use of anhydrous conditions is crucial for the success of Grignard reactions to prevent the reagent from being quenched by water. sciencemadness.org

Acylation Strategies

Alternative approaches to introduce the acetyl group could involve Friedel-Crafts acylation of a pre-formed 1-(4-chlorophenyl)cyclobutane. However, this method is generally not preferred for this specific synthesis due to the deactivating nature of the chloro-substituent on the phenyl ring, which would hinder the electrophilic aromatic substitution reaction. More modern acylation strategies using acyl-1,4-dihydropyridines as radical sources for acylation have emerged, though their specific application to this synthesis is not documented. mdpi.com

Optimization of Synthetic Pathways

For the cycloalkylation step, optimization might involve screening different base-solvent combinations or exploring phase-transfer catalysis to improve the reaction rate and yield. In the Grignard reaction step, careful control of the stoichiometry of the Grignard reagent and the hydrolysis conditions can be critical to prevent the formation of tertiary alcohol byproducts from the reaction of the ketone product with a second equivalent of the Grignard reagent.

Table 2: Summary of Synthetic Steps and Intermediates

Step Starting Material Reagents Product Key Transformation Source
1 4-Chlorobenzyl Chloride Sodium Cyanide 4-Chlorobenzyl Cyanide Nucleophilic Substitution prepchem.comchemicalbook.com
2 4-Chlorobenzyl Cyanide 1,3-Dibromopropane, Sodium Hydride 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile Cycloalkylation prepchem.comgoogle.com

Evaluation of Reaction Conditions and Solvent Systems

The success of synthesizing this compound hinges on the careful control of reaction conditions. A primary synthetic route is the Friedel-Crafts acylation of a suitable precursor, such as 1-cyclobutyl-4-chlorobenzene, using an acylating agent like acetyl chloride or acetic anhydride. sigmaaldrich.comorganic-chemistry.org The conditions for such reactions are critical and have been the subject of extensive evaluation to maximize product yield and minimize side reactions.

Key variables in the reaction design include temperature, the order of reagent addition, and reaction time. umich.edu Friedel-Crafts acylations are often exothermic, necessitating controlled addition of reagents and cooling, typically in an ice bath, to prevent the solution from boiling excessively. umich.edu Following the initial addition, the reaction may be allowed to proceed at room temperature or heated under reflux to ensure completion. studymind.co.uk

The choice of solvent is a crucial parameter that can significantly influence the reaction's outcome. vaia.com Solvents for Friedel-Crafts reactions must be inert to the strong Lewis acid catalysts used. vaia.com Non-polar solvents are frequently employed; these include carbon disulfide and chlorinated hydrocarbons such as dichloromethane and dichlorobenzene. rsc.orgstackexchange.com The polarity of the solvent can affect the isomer distribution of the product. For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents like nitrobenzene (B124822) can lead to the more stable thermodynamic product. stackexchange.com This is because the product-catalyst complex may be insoluble in non-polar solvents, precipitating out and preventing rearrangement to the thermodynamic product, whereas it remains soluble in polar solvents, allowing for equilibrium to be established. stackexchange.com

Table 1: Evaluation of Typical Reaction Conditions for Friedel-Crafts Acylation
ParameterCondition/SolventRationale/Effect on ReactionCitation
Temperature0°C to RefluxControls reaction rate; initial cooling is often required due to the exothermic nature of catalyst-reagent complex formation. studymind.co.ukumich.edu
Solvent SystemDichloromethane, Dichlorobenzene (Chlorinated Hydrocarbons)Inert, polar solvents that effectively dissolve Lewis acid catalysts. vaia.comyoutube.com
Carbon Disulfide, NitrobenzeneNon-polar (CS₂) and polar (Nitrobenzene) solvents can influence product isomer ratios by affecting reaction kinetics and thermodynamics. stackexchange.comquora.com
Reagent AdditionSlow, dropwise addition of acylating agentManages the exothermic reaction and prevents excessive boiling and side-product formation. umich.edu
Work-upQuenching with ice and concentrated HClDecomposes the stable ketone-Lewis acid complex to liberate the final product. umich.eduyoutube.com

Catalyst Selection and Efficiency in Specific Synthetic Steps

Catalyst selection is paramount in the Friedel-Crafts acylation pathway to this compound. The quintessential catalyst for this reaction is aluminum chloride (AlCl₃), a strong Lewis acid. wikipedia.orgkhanacademy.org Its primary role is to activate the acylating agent (e.g., acetyl chloride) by forming a highly electrophilic acylium ion. sigmaaldrich.comnumberanalytics.com

A significant drawback of using AlCl₃ is that it forms a stable complex with the resulting aryl ketone product. wikipedia.org This complexation requires the use of stoichiometric or even super-stoichiometric amounts of the catalyst, which is not truly catalytic and complicates the purification process. wikipedia.orgchembam.com

To overcome the limitations of traditional catalysts, research has focused on alternatives. Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) have been explored. numberanalytics.comresearchgate.net More significant are the developments in heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact. numberanalytics.comresearchgate.net These solid acid catalysts include:

Zeolites: Microporous aluminosilicates (e.g., H-BEA, H-Y) that can catalyze acylations, although sometimes requiring higher temperatures. researchgate.netacs.org Their shape-selectivity can also influence product distribution.

Metal Oxides: Catalysts like zinc oxide (ZnO) have been shown to facilitate Friedel-Crafts acylations, sometimes under solvent-free conditions at room temperature. researchgate.net

Supported Acids: Perfluorinated resinsulfonic acids and other supported sulfonic acids are also effective heterogeneous catalysts. researchgate.net

The efficiency of these catalysts can vary. For example, studies on the acylation of toluene (B28343) showed that the catalytic activity of different metal-exchanged zeolites followed the order AlBEA > GaBEA > FeBEA, which corresponds to the decreasing acid strength of the exchanged metal. acs.org

Isolation and Purification Techniques for Intermediates

The isolation and purification of this compound and its intermediates from the reaction mixture is a critical multi-step process. Following a typical Friedel-Crafts reaction, the primary task is to decompose the stable complex formed between the ketone product and the aluminum chloride catalyst. youtube.com

This is typically achieved by carefully pouring the reaction mixture into a beaker containing ice and a strong acid, such as concentrated hydrochloric acid. umich.edu This hydrolyzes the aluminum salts and breaks the complex, liberating the ketone. The resulting mixture separates into aqueous and organic layers.

The standard procedure for isolating the product involves the following steps:

Extraction: The mixture is transferred to a separatory funnel, and the organic product is extracted into a suitable solvent, commonly dichloromethane or diethyl ether. youtube.com The aqueous layer is often extracted multiple times to maximize recovery. umich.edu

Washing: The combined organic layers are washed sequentially. A wash with a saturated sodium bicarbonate solution is used to neutralize any remaining acid, followed by washing with water or brine to remove water-soluble impurities. umich.edu

Drying: The organic solution is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄), to remove residual water. umich.edu

Filtration and Concentration: The drying agent is removed by gravity filtration. The solvent is then removed from the filtrate, typically using a rotary evaporator, to yield the crude product. umich.eduyoutube.com

Final Purification: If necessary, the crude product can be further purified. Simple distillation is often effective for separating the product from any remaining lower-boiling starting materials or higher-boiling side products. umich.edu The purity can be assessed throughout the process using techniques like Thin-Layer Chromatography (TLC). umich.edu

Green Chemistry Principles in the Synthesis of this compound

The traditional Friedel-Crafts acylation, while effective, poses several environmental and safety challenges, primarily due to the use of stoichiometric, corrosive, and moisture-sensitive catalysts like AlCl₃ and chlorinated solvents. researchgate.netresearchgate.net Applying the principles of green chemistry aims to mitigate these issues.

A major focus of green synthetic approaches is the replacement of homogeneous Lewis acids with heterogeneous solid acid catalysts . researchgate.netnih.gov Zeolites, clays, and supported sulfonic acids are reusable, non-corrosive, and can be easily separated from the reaction mixture by simple filtration, which eliminates the hazardous and wasteful aqueous work-up required for AlCl₃. researchgate.netresearchgate.net

Another key principle is the use of alternative reaction media . Efforts have been made to replace hazardous solvents with more environmentally benign alternatives or to conduct reactions under solvent-free conditions. nih.gov For example, zinc oxide has been used as a catalyst for acylations in the absence of a solvent. researchgate.net

The efficiency of a chemical process from a green perspective is often quantified using metrics like Atom Economy (AE) , E-Factor , and Process Mass Intensity (PMI) . wikipedia.orggreenchemistry-toolkit.org Friedel-Crafts acylation is a classic example of a reaction with poor atom economy because the AlCl₃ catalyst is consumed in stoichiometric amounts and becomes waste. chembam.comgreenchemistry-toolkit.org

Table 2: Green Chemistry Metrics for Chemical Synthesis
MetricDefinitionIdeal ValueRelevance to Friedel-Crafts AcylationCitation
Atom Economy (AE)(MW of desired product / MW of all reactants) x 100%100%Highlights the inefficiency of using stoichiometric reagents like AlCl₃, which are not incorporated into the final product. wikipedia.orggreenchemistry-toolkit.org
Environmental Factor (E-Factor)Total mass of waste / Mass of product0Quantifies the large amount of waste (hydrolyzed AlCl₃ salts) generated in the traditional reaction. wikipedia.orggreenchemistry-toolkit.org
Process Mass Intensity (PMI)Total mass input (raw materials, solvents, catalyst) / Mass of product1Provides a holistic view of process efficiency, including solvents and work-up materials, which are significant in Friedel-Crafts procedures. greenchemistry-toolkit.org

By shifting to catalytic, solvent-free, or greener solvent systems, the synthesis of this compound can be made more sustainable, aligning with the principles of reducing waste, improving energy efficiency, and using safer chemicals. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Studies of 1 1 4 Chlorophenyl Cyclobutyl Ethanone

Transformations Involving the Ketone Functionality

The ketone group in 1-[1-(4-chlorophenyl)cyclobutyl]ethanone is a primary site for chemical reactions, including reductions, derivatizations, and rearrangements.

Carbonyl Reductions and Derivatizations

The carbonyl group of this compound can undergo reduction to form the corresponding alcohol. Furthermore, it is a precursor in the synthesis of amine derivatives. For instance, it is a starting material in the synthesis of Sibutramine metabolites, such as Didesmethylsibutramine, through processes that involve the transformation of the ketone into an amine. chemicalbook.com One such derivative is 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride. chemicalbook.comcymitquimica.com

The ketone functionality also allows for the formation of various derivatives through reactions with nucleophiles. A common example is the formation of semicarbazones. In a related reaction, (E)-1-(4-Chlorophenyl)ethanone reacts with semicarbazide (B1199961) hydrochloride to form (E)-1-(4-Chlorophenyl)ethanone semicarbazone. nih.gov This type of derivatization is a characteristic reaction of ketones.

Table 1: Examples of Carbonyl Reductions and Derivatizations

Starting Material Reagent(s) Product Reaction Type
This compound Reducing agents (e.g., NaBH₄) 1-[1-(4-Chlorophenyl)cyclobutyl]ethanol Carbonyl Reduction
This compound Amine source, reducing agent 1-[1-(4-Chlorophenyl)cyclobutyl]ethylamine Reductive Amination
(E)-1-(4-Chlorophenyl)ethanone Semicarbazide hydrochloride, Sodium acetate (E)-1-(4-Chlorophenyl)ethanone semicarbazone nih.gov Derivatization (Semicarbazone formation)

Rearrangement Reactions of Cyclobutyl Ketones (e.g., Beckmann, Baeyer-Villiger)

Cyclobutyl ketones are susceptible to various rearrangement reactions, with the Baeyer-Villiger oxidation being a prominent example. wikipedia.orgsigmaaldrich.com This reaction converts ketones to esters, and in the case of cyclic ketones, it yields lactones. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgyoutube.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. sigmaaldrich.comnih.gov The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

Another significant rearrangement is the Beckmann rearrangement, which transforms an oxime derived from a cyclic ketone into a lactam. youtube.com This reaction provides a pathway to nitrogen-containing ring systems.

Table 2: Overview of Rearrangement Reactions

Reaction Substrate Product Type Key Features
Baeyer-Villiger Oxidation Ketone Ester or Lactone Involves insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comorganic-chemistry.org Regioselectivity depends on substituent migratory ability. organic-chemistry.org
Beckmann Rearrangement Oxime (from Ketone) Amide or Lactam Rearrangement of an oxime in the presence of an acid catalyst. youtube.com

Condensation Reactions of the Ketone Moiety

The ketone moiety of this compound can participate in condensation reactions with a variety of reagents. These reactions involve the nucleophilic addition to the carbonyl group followed by dehydration. A prime example is the reaction with derivatives of ammonia, such as hydroxylamine, hydrazine, and semicarbazide, to form oximes, hydrazones, and semicarbazones, respectively. The formation of (E)-1-(4-Chlorophenyl)ethanone semicarbazone from a related ketone illustrates this reactivity. nih.gov

Reactions Involving the Cyclobutyl Ring System

The strained cyclobutyl ring of this compound is also a site of reactivity, undergoing ring-opening and functionalization reactions.

Ring-Opening Reactions and Skeletal Rearrangements

The inherent ring strain of the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions under certain conditions, such as thermal or photochemical stimuli. For example, substituted cyclobutanes can undergo rearrangements to form cyclopentene (B43876) derivatives. nih.gov Electrocyclic ring-opening is another characteristic reaction of cyclobutene (B1205218) systems, which can proceed via conrotatory or disrotatory pathways depending on the reaction conditions. researchgate.net These principles of reactivity can be extended to the cyclobutyl ring in the title compound.

Functionalization of the Cyclobutyl Ring (e.g., C-H Functionalization, C-C Cleavage)

Recent research has demonstrated sophisticated methods for the functionalization of the cyclobutyl ring in aryl cyclobutyl ketones. nih.govnih.govresearchgate.net A notable strategy involves a sequential C–H/C–C functionalization to produce cis-1,3-difunctionalized cyclobutanes. nih.govnih.govscispace.com This process begins with a Norrish-Yang cyclization of the cyclobutyl ketone to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.govresearchgate.netresearchgate.net This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.govnih.govresearchgate.net This methodology allows for the stereospecific introduction of diverse functional groups at the 3-position of the cyclobutane ring. nih.gov

Table 3: C-H/C-C Functionalization of Cyclobutyl Ketones

Step Reaction Type Intermediate/Product Key Features
1 Norrish-Yang Cyclization Bicyclo[1.1.1]pentan-2-ol intermediate nih.govnih.govresearchgate.net A photochemical intramolecular hydrogen abstraction followed by cyclization. nih.gov
2 C-C Cleavage/Functionalization cis-γ-functionalized cyclobutyl ketones nih.govnih.gov Palladium-catalyzed reaction with various coupling partners. nih.govnih.govresearchgate.net

Photoinduced Transformations (e.g., Norrish-Yang Procedure)

The Norrish-Yang reaction is a characteristic photochemical process for ketones possessing accessible γ-hydrogens. nih.gov Upon photoexcitation, the carbonyl group of the ketone enters a triplet diradical state. nih.gov This excited state can then intramolecularly abstract a hydrogen atom from the γ-position, leading to the formation of a 1,4-biradical intermediate. nih.govresearchgate.net This biradical can subsequently undergo cyclization to form a cyclobutanol (B46151) derivative. nih.gov

In the case of this compound, the hydrogens on the C3 position of the cyclobutyl ring are γ-hydrogens relative to the carbonyl group. Therefore, upon UV irradiation, the molecule is expected to undergo a Norrish-Yang cyclization. The process would yield a tricyclic alcohol, specifically a derivative of a bicyclo[1.1.1]pentan-1-ol. This transformation provides a pathway to structurally complex and constrained ring systems from a relatively simple starting ketone. The alternative Norrish Type II cleavage, which would result in fragmentation to an enol and an olefin, is a competing pathway. nih.gov The ratio of cyclization to cleavage is often influenced by factors such as solvent polarity and the conformation of the 1,4-biradical intermediate. researchgate.net

Reactions Involving the Chlorophenyl Moiety

The chlorophenyl group in this compound is a key site for synthetic modification, allowing for both substitution and cross-coupling reactions.

The chlorine atom on the phenyl ring is an ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions due to its ability to stabilize the intermediate arenium ion via resonance. scranton.edu However, as a halogen, it is also deactivating, meaning that reactions like nitration, halogenation, or Friedel-Crafts acylation would require harsher conditions compared to unsubstituted benzene (B151609).

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring is generally difficult. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. scranton.eduresearchgate.net Since this compound lacks such activating groups, SNAr is not a facile transformation under standard conditions.

The carbon-chlorine bond of the aryl halide provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Aryl chlorides are often less reactive than the corresponding bromides or iodides, but advances in catalyst systems have made their use widespread and practical. nih.govfishersci.co.uk

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, such as a boronic acid or trifluoroborate salt, to form a new C-C bond. wikipedia.orgorganic-chemistry.org The use of specialized phosphine (B1218219) ligands, like XPhos, is often necessary to achieve efficient coupling with aryl chlorides. nih.govorganic-chemistry.org This method could be used to synthesize derivatives where the chloro group is replaced by various aryl, heteroaryl, or alkyl groups. libretexts.orgmdpi.com

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine ligand, and requires a base. nih.govbeilstein-journals.orgchemrxiv.org This would convert this compound into its corresponding N-aryl amine derivatives.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, creating a new C-C bond. organic-chemistry.org This transformation is valuable for introducing vinyl groups onto the aromatic ring.

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Chlorides
ReactionCoupling PartnerTypical Catalyst SystemTypical BaseReference
Suzuki-MiyauraAr'-B(OH)₂Pd(OAc)₂ / XPhosK₂CO₃ or Cs₂CO₃ nih.govorganic-chemistry.org
Buchwald-HartwigR₂NHPd₂(dba)₃ / XantPhosKOt-Bu or DBU beilstein-journals.orgchemrxiv.org
HeckAlkene (e.g., n-Butyl acrylate)Pd(OAc)₂ / P(o-tol)₃NEt₃ organic-chemistry.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

The oxidation of this compound can proceed through radical pathways, particularly when initiated by species like the hydroxyl radical (•OH). nih.gov Radical attack can occur at several positions. For instance, abstraction of a hydrogen atom from the cyclobutyl ring would generate a carbon-centered radical. This radical could be stabilized by resonance if it is adjacent to the phenyl ring. The reaction of •OH with ketones can also involve addition to the carbonyl carbon or abstraction of an α-hydrogen. nih.gov In the case of cyclic ketones, the most thermodynamically favored abstraction often occurs at the β-position to the carbonyl group, leading to a resonance-stabilized radical. nih.gov The subsequent reaction of these radical intermediates with oxygen would lead to a variety of oxidized products.

While this compound itself is not a standard diene or dienophile, its reactivity can be modified by a Lewis acid. A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the ketone. This activation is a key step in many Lewis acid-catalyzed reactions, including cycloadditions. nih.govrsc.org For example, in a potential [4+2] cycloaddition (Diels-Alder type reaction), the activated ketone (or its enol form) could react with a suitable diene. The catalytic cycle would begin with the coordination of the Lewis acid to the carbonyl oxygen. This enhances the enone's reactivity, facilitating the concerted or stepwise formation of the six-membered ring with a diene. rsc.org Subsequent decomplexation of the Lewis acid from the product would regenerate the catalyst for the next cycle. nih.gov

Transition State Analysis in Ketone Formation

At the heart of the reaction mechanism is the formation of a highly reactive electrophile, the acylium ion (CH₃CO⁺), generated from the interaction between the acetylating agent and the Lewis acid catalyst. The subsequent step, which is often the rate-determining step in Friedel-Crafts acylations, is the electrophilic attack of this acylium ion on the electron-rich aromatic ring of the 1-cyclobutyl-4-chlorobenzene. researchgate.net This attack disrupts the aromaticity of the ring and leads to the formation of a high-energy intermediate known as the Wheland complex or sigma (σ) complex. The stability of this complex is a key factor influencing the reaction rate and the orientation of the substitution.

The transition state for the formation of the Wheland complex is characterized by the partial formation of a new carbon-carbon bond between the acylium ion and a carbon atom of the benzene ring, and the simultaneous localization of positive charge within the ring. Computational studies on similar Friedel-Crafts acylations, often employing Density Functional Theory (DFT), have been instrumental in elucidating the geometry and energetics of these transition states. researchgate.netresearchgate.net

For this compound, the substitution of the acetyl group can theoretically occur at the positions ortho or meta to the cyclobutyl group (the para position is blocked by the chlorine atom). The chlorine atom, being an ortho-, para-directing but deactivating group, influences the electron density of the ring. chemguide.co.uk While it deactivates the ring towards electrophilic attack compared to benzene, it enriches the ortho and para positions with electron density through resonance. chemguide.co.uk In this specific case, with the para position occupied, the primary site of attack is the ortho position to the cyclobutyl group.

The presence of the bulky cyclobutyl group introduces significant steric hindrance. This steric factor plays a crucial role in the transition state energetics. The approach of the acylium ion to the ortho position will be sterically more demanding compared to a less hindered position. This steric clash raises the energy of the transition state for ortho-substitution.

Table 1: Representative Relative Energies for the Friedel-Crafts Acylation Leading to this compound

SpeciesRelative Gibbs Free Energy (kcal/mol)Description
Reactants0.01-cyclobutyl-4-chlorobenzene + Acylium Ion (CH₃CO⁺)
Transition State (TS)+15 to +25High-energy state corresponding to the attack of the acylium ion on the aromatic ring, leading to the formation of the Wheland intermediate.
Wheland Intermediate (σ-complex)+5 to +10A resonance-stabilized carbocation intermediate where the aromaticity of the ring is temporarily lost.
Product Complex-10 to -15The initial complex formed after deprotonation, where the ketone product is coordinated to the regenerated Lewis acid.
Products-5 to -10This compound + Regenerated Catalyst
Note: The values in this table are illustrative and based on typical ranges observed in computational studies of Friedel-Crafts acylation reactions. They are intended to provide a qualitative understanding of the reaction's energetics.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Without access to primary research data for the target compound, fulfilling the request for a detailed, data-driven article is not possible while maintaining the required standards of scientific accuracy and strict focus.

Vibrational Analysis of Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and providing a unique "fingerprint" for the molecule. The vibrational modes of 1-[1-(4-chlorophenyl)cyclobutyl]ethanone are characteristic of its constituent parts: the 4-chlorophenyl group, the cyclobutyl ring, and the ethanone (B97240) moiety.

Key vibrational assignments can be predicted based on data from structurally similar compounds. The C-Cl stretching mode is typically observed in the broad region of 850-550 cm⁻¹ researchgate.netresearchgate.net. More specifically, for simple organic chlorine compounds, these absorptions are often found between 750-700 cm⁻¹ uantwerpen.be. Studies on other 4-chlorophenyl derivatives have reported C-Cl stretching vibrations around 704 cm⁻¹ in Raman spectra and 705 cm⁻¹ in IR spectra uantwerpen.be.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Characteristic Intensity
C-H Stretch (Aromatic) Phenyl Ring > 3000 Medium-Weak
C-H Stretch (Aliphatic) Cyclobutyl, Methyl < 3000 Medium
C=O Stretch Ketone ~1685 - 1705 Strong
C=C Stretch Aromatic Ring ~1450 - 1600 Medium-Strong
C-Cl Stretch Chlorophenyl ~550 - 850 researchgate.netresearchgate.net Medium

Correlation with Computational Predictions

To complement experimental data, computational methods such as Density Functional Theory (DFT) are employed to predict the vibrational spectra of molecules. niscpr.res.innih.gov Quantum chemical calculations, often performed using Gaussian software suites, can determine a molecule's optimized geometry and its normal vibrational modes. uantwerpen.be

For structurally related compounds, a strong correlation has been observed between experimental FT-IR and Raman spectra and those predicted by DFT calculations. niscpr.res.in This agreement allows for a more precise and confident assignment of the observed vibrational bands. nih.gov Such theoretical studies are crucial for understanding complex vibrational modes that arise from the coupling of multiple vibrations within the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental formula of this compound, which is C₁₂H₁₃ClO. The calculated monoisotopic mass is approximately 208.0655 Da.

The fragmentation of the molecular ion upon ionization provides valuable structural information. The fragmentation pathways can be predicted based on the established behavior of ketones and aromatic chlorides. A common fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, key fragmentation pathways likely include:

Formation of an acylium ion: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring can lead to the formation of the 4-chlorobenzoyl cation at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl). This is a characteristic fragment for 4-chloroacetophenone.

Loss of the acyl group: Alpha-cleavage on the other side of the carbonyl can result in the loss of the acetyl group (CH₃CO•) to form a [M-43]⁺ fragment corresponding to the 1-(4-chlorophenyl)cyclobutyl cation.

Formation of the 4-chlorophenyl cation: Subsequent fragmentation of the 4-chlorobenzoyl cation can lead to the loss of carbon monoxide (CO), yielding the 4-chlorophenyl cation at m/z 111 and 113.

These pathways are consistent with fragmentation patterns observed in similar structures, such as ketamine analogues, which also feature a cyclic ketone bonded to a substituted phenyl ring. nih.gov

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Ion Formula
208 / 210 Molecular Ion [M]⁺• [C₁₂H₁₃ClO]⁺•
139 / 141 4-Chlorobenzoyl cation [C₇H₄ClO]⁺
111 / 113 4-Chlorophenyl cation [C₆H₄Cl]⁺
43 Acetyl cation [C₂H₃O]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is an essential technique for the analysis of this compound. nist.gov In this method, the compound is vaporized and separated from other volatile components in a mixture as it passes through a capillary column. The retention time is a characteristic property used for identification.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a highly specific fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. nist.gov This technique is exceptionally useful for assessing the purity of a sample, as it can separate and identify trace amounts of impurities, such as residual solvents or byproducts from its synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is primarily determined by the 4-chlorophenyl ketone chromophore. The conjugation between the π-electron system of the benzene (B151609) ring and the carbonyl group gives rise to characteristic electronic transitions.

Two primary absorption bands are expected:

A high-intensity band at a shorter wavelength, typically in the 240-280 nm range. This absorption corresponds to a π→π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

A low-intensity band at a longer wavelength, generally above 300 nm. This band is attributed to the formally forbidden n→π* transition, where a non-bonding electron from the oxygen atom of the carbonyl group is promoted to a π* antibonding orbital.

The presence of the chlorine atom on the phenyl ring acts as an auxochrome, which can cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted phenyl ethanone. The cyclobutyl group, being an alkyl substituent, is expected to have a minimal effect on the position of these electronic transitions.

Table 3: Predicted Electronic Transitions for this compound

Transition Chromophore Expected λₘₐₓ Region (nm) Relative Intensity
π → π* Phenyl-C=O Conjugated System ~240 - 280 High
n → π* Carbonyl Group (C=O) > 300 Low

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For molecules like 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to model its fundamental characteristics.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves identifying the lowest energy conformation. The molecule's structure is characterized by the relative orientation of the 4-chlorophenyl ring and the acetyl group attached to the cyclobutane (B1203170) ring.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 1-(1-Phenylcyclobutyl)ethanone (as an analogue for the title compound) Data calculated at the B3LYP/6-311++G(d,p) level.

This table is interactive. You can sort and filter the data.

Parameter Atom Pair/Triplet Bond Length (Å) Bond Angle (°)
Bond Length C1-C2 1.558
Bond Length C1-C4 1.558
Bond Length C1-C5 1.542
Bond Length C1-C9 1.541
Bond Length C5-O6 1.226
Bond Length C9-C10 1.401
Bond Angle C2-C1-C4 88.9
Bond Angle C2-C1-C5 115.1
Bond Angle C4-C1-C9 114.6
Bond Angle C1-C5-O6 120.9
Bond Angle C1-C9-C10 121.5

Source: Adapted from Ståhle et al., 2023.

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for the hydrogen and carbon atoms in this compound would show distinct patterns. The electron-withdrawing effect of the chlorine atom would lead to a downfield shift for the aromatic protons and carbons, particularly the carbon atom directly bonded to the chlorine (C4). The protons on the cyclobutane ring would exhibit complex splitting patterns due to their diastereotopic nature.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule are predicted by calculating its vibrational frequencies. These calculations help in assigning the observed experimental spectral bands to specific molecular vibrations. For this compound, key vibrational modes would include the C=O stretching of the ketone group (typically appearing around 1700-1720 cm⁻¹), C-Cl stretching, aromatic C-H stretching, and various bending and rocking modes of the cyclobutane ring.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of 1-(1-Phenylcyclobutyl)ethanone (as an analogue) This table is interactive. You can sort and filter the data.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O Stretch Acetyl 1708 1705
C-H Stretch Aromatic 3060-3090 3059
C-H Stretch Aliphatic 2950-3000 2989
C-C Stretch Ring-Acetyl 1215 1210

Source: Adapted from Ståhle et al., 2023.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO is likely centered on the acetyl group, specifically the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the chlorine atom, being electron-withdrawing, would lower the energy of the HOMO compared to the unsubstituted parent compound, slightly increasing the energy gap and thus kinetic stability.

Table 3: Calculated Frontier Molecular Orbital Energies for 1-(1-Phenylcyclobutyl)ethanone (as an analogue) This table is interactive. You can sort and filter the data.

Parameter Energy (eV)
HOMO Energy -6.58
LUMO Energy -0.85
HOMO-LUMO Gap 5.73

Source: Adapted from Ståhle et al., 2023.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the most negative potential (typically colored red) would be located around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. The π-system of the chlorophenyl ring would show a region of negative potential above and below the plane of the ring, while the chlorine atom would introduce a region of slight negative potential due to its lone pairs, but its electron-withdrawing nature would also influence the potential of the ring itself.

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within the molecule, providing insights into intramolecular and intermolecular bonding and stability. It quantifies delocalization effects and hyperconjugative interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as a virtual laboratory to probe the conformational landscape and reactive tendencies of this compound. These computational techniques allow for a detailed examination of the molecule's behavior at the atomic level.

Prediction of Molecular Conformations and Energetics

The three-dimensional arrangement of atoms in this compound is not static. The molecule can adopt various conformations due to the flexibility of the cyclobutyl ring and rotation around the single bonds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most stable conformations and their relative energies.

The cyclobutyl group itself is known to exist in a puckered conformation, which relieves some of the inherent ring strain. fiveable.menih.gov This puckering creates two distinct positions for substituents: axial and equatorial. For this compound, the large 4-chlorophenyl and acetyl groups attached to the same carbon atom (C1) will have preferred orientations to minimize steric hindrance.

Molecular mechanics and DFT calculations can be employed to perform a conformational search, systematically exploring the potential energy surface of the molecule. The results of such a search would likely indicate that the lowest energy conformation places the bulky 4-chlorophenyl group in a pseudo-equatorial position to minimize steric clashes with the cyclobutyl ring hydrogens. The orientation of the acetyl group would also be optimized to reduce steric strain.

Table 1: Predicted Relative Energies of Key Conformations of this compound (Theoretical)

ConformerDihedral Angle (Cl-C_ar-C1-C_acetyl)Relative Energy (kcal/mol)
A (Pseudo-equatorial Chlorophenyl)~60°0.00
B (Pseudo-axial Chlorophenyl)~60°> 5.0
C (Rotamer of A)~180°1.5 - 3.0

Note: This table is a theoretical representation based on principles of conformational analysis. Actual values would require specific DFT calculations.

Simulation of Reaction Pathways and Transition States

Molecular dynamics (MD) simulations can provide a temporal view of the molecule's behavior, tracking the motions of atoms over time. While full MD simulations of chemical reactions are computationally expensive, they can be used to study the dynamics of the molecule in its ground state, providing insights into vibrational modes and local flexibility.

More targeted computational methods, such as transition state theory combined with DFT calculations, are used to simulate specific reaction pathways. For a ketone like this compound, a key reaction is the nucleophilic addition to the carbonyl group. Computational modeling can map out the energy profile of this reaction, identifying the structure and energy of the transition state. nih.gov

For example, the reduction of the ketone with a hydride source would proceed through a transition state where the hydride is approaching the carbonyl carbon. The energy barrier of this transition state determines the reaction rate. Theoretical calculations can predict this barrier, offering a quantitative measure of the ketone's reactivity. nih.gov

Structure-Property Relationships (Theoretical Aspects)

The specific arrangement of the chlorophenyl and cyclobutyl moieties in this compound gives rise to its unique electronic and geometric properties. Theoretical studies can elucidate these relationships, providing a rational basis for understanding its chemical behavior.

Influence of Chlorophenyl and Cyclobutyl Moieties on Electronic and Geometric Properties

The electronic properties of the molecule are significantly influenced by its constituent parts. The 4-chlorophenyl group, with the electronegative chlorine atom, exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M) on the aromatic ring. DFT calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule, revealing the electron-deficient nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing nature of the chlorophenyl group. materialsciencejournal.orgresearchgate.net

The cyclobutyl ring, due to its inherent ring strain, possesses C-C bonds with a higher p-character than in acyclic alkanes. nih.gov This can influence the electronic communication between the substituents.

Table 2: Predicted Electronic Properties of this compound and Related Moieties (Theoretical)

PropertyValue (Arbitrary Units/eV)Influence of Moiety
Dipole MomentModerate to HighThe polar C-Cl and C=O bonds contribute significantly.
HOMO EnergyLoweredThe electron-withdrawing chlorophenyl group stabilizes the HOMO. kpru.ac.th
LUMO EnergyLoweredThe carbonyl group and the chlorophenyl ring contribute to a low-lying LUMO, centered on the C=O bond. kpru.ac.th
HOMO-LUMO GapModerateInfluenced by the combination of the aromatic and ketone chromophores. materialsciencejournal.org

Note: This table presents expected trends based on theoretical principles. HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key in predicting chemical reactivity.

Geometrically, the quaternary carbon atom at the junction of the two rings and the acetyl group creates a sterically congested environment. This steric hindrance will influence the approach of reagents and can dictate the stereochemical outcome of reactions.

Theoretical Basis for Stereoselectivity in Cyclobutyl Ketone Reactions

The stereoselectivity of nucleophilic additions to cyclic ketones is a well-studied area of theoretical organic chemistry. For cyclobutyl ketones, the puckered nature of the ring leads to two non-equivalent faces for nucleophilic attack. The Felkin-Anh model, and its more refined versions, provides a theoretical framework for predicting the stereochemical outcome. nih.gov

According to these models, the nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face. In the case of this compound, the large 4-chlorophenyl group will be the major determinant of steric hindrance. Theoretical calculations of the transition state energies for attack from the two different faces can provide a quantitative prediction of the diastereomeric ratio of the resulting alcohol products.

The puckering of the cyclobutane ring places the adjacent ring carbons and their substituents in specific spatial arrangements relative to the approaching nucleophile. Torsional strain in the transition state also plays a crucial role. The favored pathway will be the one that minimizes both steric and torsional strain. nih.gov Computational modeling can precisely calculate these strain energies for different attack trajectories, offering a powerful tool to rationalize and predict the stereoselectivity of reactions involving this compound.

Application As a Synthetic Intermediate in Organic Chemistry

Precursor in the Synthesis of Complex Organic Molecules

The chemical reactivity of 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone makes it a valuable starting material for a variety of organic transformations, leading to the formation of diverse and complex structures.

While direct literature examples detailing the use of this compound in the construction of polycyclic and spirocyclic systems are not prevalent, the inherent structural features of the molecule suggest its potential in such synthetic endeavors. The cyclobutyl ring itself is a strained moiety that can participate in ring-expansion or rearrangement reactions to form larger carbocyclic systems under appropriate conditions.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The synthesis of spirocycles often involves intramolecular reactions of cyclic ketones. It is conceivable that derivatives of this compound could be designed to undergo intramolecular aldol (B89426) condensations or other cyclization reactions to generate spirocyclic frameworks incorporating the cyclobutane (B1203170) ring.

The most prominent application of this compound is as a key intermediate in the synthesis of substituted amine derivatives, most notably Sibutramine and its metabolites. The synthesis of these amines typically involves the conversion of the ketone's carbonyl group into an amine functionality.

One established synthetic route involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with an organometallic reagent, such as a Grignard reagent, to form an intermediate imine. This imine can then be hydrolyzed to yield this compound. Subsequently, the ketone undergoes reductive amination to produce the desired amine. In an alternative pathway, the intermediate imine can be directly reduced to the primary amine, 1-[1-(4-chlorophenyl)cyclobutyl]ethanamine. This primary amine can then be further alkylated to yield secondary and tertiary amines.

For instance, in the synthesis of Sibutramine, this compound can be subjected to reductive amination with a suitable amine, or it can be converted to an oxime followed by reduction. The resulting primary or secondary amine is then N,N-dimethylated to afford the final product. The table below summarizes the key amine derivatives synthesized from this ketone intermediate.

Starting MaterialProductKey Transformation
This compound1-[1-(4-Chlorophenyl)cyclobutyl]ethanamineReductive Amination
1-[1-(4-Chlorophenyl)cyclobutyl]ethanamineN-{1-[1-(4-Chlorophenyl)cyclobutyl]ethyl}methanamineN-methylation
N-{1-[1-(4-Chlorophenyl)cyclobutyl]ethyl}methanamineSibutramineN-methylation

Aryl methyl ketones are widely recognized as versatile precursors for the synthesis of a diverse range of heterocyclic compounds nih.govvensel.org. The carbonyl group and the adjacent methyl group in this compound provide reactive sites for cyclization reactions. While specific examples starting from this exact compound are not extensively documented, established synthetic methodologies for aryl ketones can be extrapolated.

For example, the reaction of aryl ketones with reagents containing multiple heteroatoms can lead to the formation of various five- and six-membered heterocyclic rings. Potential transformations could include the synthesis of pyrazoles through condensation with hydrazine derivatives, pyrimidines via reaction with amidines, and isoxazoles by reacting with hydroxylamine. Furthermore, the methyl group can be functionalized, for instance through halogenation, to provide an electrophilic site for intramolecular or intermolecular cyclizations to form oxygen-, nitrogen-, or sulfur-containing heterocycles. The synthesis of 1-[1-(4-chlorophenyl)cyclobutyl]-3-ethyl-3-hydroxypentan-1-one oxime demonstrates the reactivity of the ketone in forming derivatives that could serve as precursors to heterocyclic systems prepchem.com.

Development of Novel Synthetic Routes Utilizing the Compound

Research into synthetic routes utilizing this compound has primarily focused on optimizing the production of pharmaceutically relevant amines like Sibutramine. These efforts have led to the development of improved and more efficient synthetic protocols. For example, some patented methods describe a multi-step synthesis starting from 4-chlorobenzyl cyanide and 1,3-dibromopropane (B121459) to first form 1-(4-chlorophenyl)cyclobutanecarbonitrile. This nitrile is then reacted with a Grignard reagent, and subsequent hydrolysis of the intermediate imine yields this compound. This ketone is then converted through several steps to Sibutramine.

Strategies for Stereoselective Synthesis of Downstream Targets

The downstream targets derived from this compound, such as Sibutramine, possess a chiral center. Consequently, the development of stereoselective synthetic strategies is of significant interest to obtain enantiomerically pure compounds. Since conventional syntheses often result in racemic mixtures, methods to achieve asymmetry are crucial.

One potential strategy for stereoselective synthesis involves the asymmetric reduction of the ketone carbonyl group of this compound. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. Such a reduction would produce an enantiomerically enriched alcohol, which could then be converted to the desired amine with retention or inversion of configuration.

Another approach is the use of biocatalysis. Enzymes, such as ketoreductases, are known to catalyze the reduction of ketones with high stereoselectivity. The use of whole-cell biocatalysts or isolated enzymes could provide an efficient and environmentally friendly method for producing chiral alcohol or amine precursors from this compound. While specific studies on the asymmetric reduction of this particular ketone are not widely reported, the principles of asymmetric synthesis are broadly applicable ic.ac.uk.

Future Research Directions and Unexplored Chemical Space

Novel Synthetic Methodologies for the Compound

The established synthesis for 1-[1-(4-chlorophenyl)cyclobutyl]ethanone typically involves a multi-step sequence starting from 4-chlorobenzyl cyanide and 1,3-dibromopropane (B121459). google.com While effective, this pathway presents opportunities for optimization and the development of more convergent and efficient strategies. Future research could explore several modern synthetic approaches.

[2+2] Photocycloaddition: A convergent approach could involve the photochemical [2+2] cycloaddition of 4-chloro-α-methylstyrene with an appropriate ketene (B1206846) equivalent. This method could potentially assemble the core structure in a single, atom-economical step.

Transition-Metal Catalyzed Cyclobutanation: The use of transition-metal catalysts to mediate the [2+2] cycloaddition between 1-chloro-4-vinylbenzene and a suitable enol ether, followed by hydrolysis, could offer an alternative catalytic route to the cyclobutane (B1203170) core.

Friedel-Crafts Acylation: A direct approach would be the Friedel-Crafts acylation of 1-(4-chlorophenyl)cyclobutane. The primary challenge in this route is the efficient synthesis of the starting arylcyclobutane, which itself could be a target for methodological development.

A comparative overview of these potential synthetic strategies is presented below.

Method Proposed Reactants Potential Advantages Anticipated Challenges
Established Route google.com4-Chlorobenzyl cyanide + 1,3-dibromopropane, followed by Grignard reaction & hydrolysisProven and reliableMulti-step, potential for low overall yield
[2+2] Photocycloaddition 4-Chloro-α-methylstyrene + Ketene equivalentHigh convergence, atom economyPhotochemical reactor required, potential for side reactions and stereochemical control issues
Friedel-Crafts Acylation 1-(4-Chlorophenyl)cyclobutane + Acetyl chloride/Acetic anhydrideDirect and potentially high-yieldingSynthesis of the starting material, regioselectivity control on the aromatic ring

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is largely unexplored beyond its role as a synthetic precursor. The combination of its functional groups allows for a multitude of potential transformations.

Functionalization via C-H Activation: Recent advances in organic synthesis have demonstrated the formal γ-C-H functionalization of cyclobutyl aryl ketones. nih.govresearchgate.netnih.gov This strategy involves a two-step sequence:

Norrish-Yang Cyclization: Photochemical excitation of the ketone promotes an intramolecular hydrogen atom transfer from the γ-carbon of the cyclobutane ring, leading to a 1,4-biradical that cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govacs.orgacs.org

Palladium-Catalyzed C-C Cleavage: The strained bicyclic alcohol can then undergo a palladium-catalyzed C-C bond cleavage and subsequent cross-coupling with various partners (aryl halides, alkenes, etc.) to install a new substituent at the 3-position of the cyclobutane ring with high stereoselectivity. nih.govnih.gov Applying this methodology to this compound could generate a library of novel cis-1,3-disubstituted cyclobutane derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.net

Transformations of the Ketone and Aryl Groups: The ketone and aryl chloride moieties serve as versatile handles for further diversification.

Ketone Transformations: The ketone can undergo a range of classic and modern transformations, including Baeyer-Villiger oxidation to form an ester, Beckmann rearrangement of the corresponding oxime to yield an amide, or reductive amination to produce various amines. nih.gov The regioselectivity of these rearrangements, particularly the selective cleavage of either the aryl-acyl or cyclobutyl-acyl bond, presents an interesting area of study. nih.gov

Aryl Chloride Cross-Coupling: The 4-chlorophenyl group is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and cyanation reactions. These would allow for the introduction of a wide array of substituents onto the aromatic ring, significantly expanding the chemical space accessible from this starting material.

Advanced Materials Science Applications (Theoretical Aspects)

The unique structural characteristics of this compound suggest its potential, or the potential of its derivatives, as a building block in materials science. Although experimental data is lacking, theoretical considerations can guide future research.

Liquid Crystals: The rigid, non-planar cyclobutane unit combined with the planar aromatic ring creates a molecular shape that could be conducive to forming liquid crystalline phases. Modification of the structure, for instance by adding long alkyl chains via cross-coupling, could be explored to design novel liquid crystals.

Stress-Responsive Polymers: Cyclobutane derivatives have been utilized in the creation of stress-responsive polymers, or mechanophores. lifechemicals.com The inherent ring strain of the cyclobutane can be harnessed so that mechanical force can selectively break the ring, triggering a chemical response such as a change in color or fluorescence. Derivatives of this compound could be incorporated into polymer backbones to investigate these properties.

Halogen Bonding in Crystal Engineering: The chlorine atom on the phenyl ring can act as a halogen bond donor. acs.org This specific and directional non-covalent interaction is a powerful tool in crystal engineering for designing supramolecular architectures with predictable packing and properties. The interplay of halogen bonding with other intermolecular interactions (e.g., π-π stacking of the phenyl rings) could lead to the formation of novel co-crystals and organic materials with interesting optical or electronic properties.

Development of Computational Models for Predictive Chemistry

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound, guiding experimental work and accelerating discovery.

Predicting Reaction Pathways and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the reaction mechanisms outlined in section 7.2. nih.govmdpi.com For instance, computational studies could predict the activation barriers for the Norrish-Yang cyclization and the subsequent palladium-catalyzed C-C cleavage, providing insight into reaction feasibility and potential side products. nih.gov Similarly, DFT can model Baeyer-Villiger and Beckmann rearrangements to predict which bond is more likely to migrate, aiding in the strategic design of synthetic routes. nih.gov

Simulating Photochemical Dynamics: The photochemistry of cyclobutanone (B123998) and its derivatives is a field of active and complex research, with recent efforts focused on creating predictive computational models for their behavior upon photoexcitation. arxiv.orgresearchgate.netarxiv.orgbarbatti.org Applying advanced simulation techniques, such as ab initio multiple spawning (AIMS) or surface hopping dynamics, to this compound could predict its photostability, quantum yields for different photochemical pathways (e.g., Norrish-Yang vs. fragmentation), and the lifetimes of its excited states.

Modeling for Materials Science: Computational models can help realize the theoretical materials applications. Molecular dynamics simulations could predict the conformational preferences and intermolecular interactions of the molecule to assess its potential for forming stable liquid crystalline phases. acs.org Quantum mechanical calculations can determine the strength and directionality of halogen bonding and predict the electronic properties (e.g., HOMO/LUMO levels) of the molecule and its derivatives, which is crucial for designing materials for organic electronics. acs.org

A summary of potential computational approaches is provided in the table below.

Research Area Computational Method Predicted Properties / Insights Relevant Findings
Reaction Mechanisms Density Functional Theory (DFT)Activation energies, transition state geometries, regioselectivity, reaction thermodynamics.DFT can increase understanding of chemoselectivity in ketone functionalization. nih.govmdpi.com
Photochemistry Surface Hopping Dynamics, AIMSExcited state lifetimes, reaction pathways (e.g., cyclization vs. fragmentation), quantum yields.Predictive challenges for cyclobutanone highlight the complexity and importance of this area. arxiv.orgbarbatti.org
Materials Properties Molecular Dynamics (MD), Quantum Mechanics (QM)Conformational dynamics, intermolecular interactions (halogen bonding, π-stacking), electronic band structure.Halogen bonding is a key interaction in materials science; QM methods are used to study it. acs.org

By pursuing these avenues of research, the scientific community can move this compound from its current status as a simple intermediate to a versatile platform for chemical innovation.

Conclusion

Summary of Key Academic Contributions

The academic contributions surrounding 1-[1-(4-chlorophenyl)cyclobutyl]ethanone and related structures are primarily centered on their significance in synthetic and medicinal chemistry. Research has highlighted the utility of the cyclobutane (B1203170) motif, a core component of this compound, as a valuable scaffold in the design of pharmacologically active molecules. The 1,3-difunctionalized cyclobutane framework, in particular, has been identified as an emerging and important structural element in drug discovery. researchgate.netnih.govscispace.com

Key research findings demonstrate the successful development of synthetic strategies to access these complex molecular architectures. For instance, methods for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones have been established. nih.govscispace.com These synthetic advancements are significant as they provide pathways to novel cyclobutyl-substituted structures that were previously challenging to obtain. The ability to introduce a variety of functional groups with high diastereoselectivity opens up avenues for creating diverse libraries of compounds for biological screening. researchgate.netnih.gov

Furthermore, studies on related compounds, such as derivatives of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one, have contributed to the understanding of structure-activity relationships in the context of therapeutic agents. pharmaffiliates.com While detailed biological activities are beyond the scope of this article, the underlying chemical research has provided the foundational knowledge for the synthesis and characterization of these molecules. The development of analytical methods for these compounds and their metabolites has also been a notable area of academic endeavor.

Outlook for Future Research on this compound and Related Chemical Entities

The future research landscape for this compound and its analogs appears promising, with several key directions anticipated to be at the forefront of scientific investigation. A primary focus will likely be the continued exploration of the cyclobutane scaffold in medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the cyclobutane ring make it an attractive component for the design of new therapeutic agents. researchgate.netnih.gov Future work will likely involve the synthesis of a broader range of derivatives of this compound to explore their potential in various therapeutic areas.

Further advancements in synthetic methodologies are also expected. While significant progress has been made in the functionalization of cyclobutyl ketones, the development of more efficient, atom-economical, and environmentally benign synthetic routes remains a key objective. nih.govscispace.com This could include the use of novel catalytic systems and the exploration of new reaction pathways to access a wider array of structural diversity.

Moreover, computational and theoretical studies are poised to play an increasingly important role in guiding the design of new molecules based on the this compound template. In silico modeling can help predict the biological activities and pharmacokinetic properties of novel derivatives, thereby streamlining the drug discovery process. The synergy between synthetic chemistry and computational analysis will be crucial in unlocking the full potential of this class of compounds.

Finally, a deeper investigation into the material science applications of these and related cyclobutane-containing compounds could emerge as a new research frontier. The rigid and well-defined three-dimensional structure of the cyclobutane ring might lend itself to the development of new materials with unique optical or electronic properties.

Q & A

Q. What are the recommended synthetic routes for 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation , where a cyclobutyl-substituted aromatic precursor reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include anhydrous conditions, controlled temperature (0–25°C), and stoichiometric ratios to minimize side reactions like over-acylation . For cyclobutyl ring formation, Diels-Alder reactions or photochemical [2+2] cycloadditions may precede acylation, requiring rigorous inert atmosphere control .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and cyclobutyl ring geometry. Coupling constants in ¹H NMR can reveal ring strain in the cyclobutyl moiety .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the strained cyclobutyl group and ketone orientation .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretching frequencies (~1700 cm⁻¹) to assess electronic effects from the 4-chlorophenyl group .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) is effective, using a C18 column and acetonitrile/water mobile phase. For higher sensitivity, GC-MS with electron ionization can separate and identify degradation products, with calibration curves validated against pure standards .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutyl group influence reaction pathways in derivative synthesis?

The cyclobutyl group introduces ring strain (~110 kJ/mol), favoring ring-opening reactions under acidic or thermal conditions. For example, nucleophilic attack on the ketone may proceed via a strained transition state, altering regioselectivity compared to non-cyclic analogs. Computational studies (DFT) can model these effects by comparing activation energies with cyclohexyl or phenyl analogs .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

Discrepancies in bioactivity (e.g., MMP inhibition or cytotoxicity) may arise from solvent polarity or stereochemical impurities . Validate purity via HPLC (>98%) and test activity in multiple cell lines (e.g., HeLa vs. MCF-7) with controlled solvent systems (DMSO concentration ≤0.1%). Dose-response curves and kinetic assays (e.g., IC₅₀ comparisons) can clarify mechanism-specific effects .

Q. Can computational methods predict the compound’s metabolic stability or toxicity?

QSAR models and molecular docking (using AutoDock Vina) can predict metabolic sites (e.g., cytochrome P450 oxidation of the chlorophenyl group). ADMET predictors (e.g., SwissADME) analyze logP (estimated ~3.2) and aqueous solubility to prioritize derivatives with improved pharmacokinetics .

Q. How does the chlorophenyl substituent affect photostability under experimental storage conditions?

Conduct accelerated stability studies : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC. The electron-withdrawing Cl group may reduce π→π* transition energy, increasing photoreactivity compared to non-halogenated analogs. Store in amber vials at -20°C under argon to mitigate decomposition .

Q. What role does this compound play in coordination chemistry or ligand design?

The ketone and chlorophenyl groups can act as weak ligands for transition metals (e.g., Pd²⁺ or Cu²⁺). Explore coordination complexes via UV-vis titration and single-crystal XRD to assess binding modes. Such complexes may catalyze cross-coupling reactions or serve as redox-active probes .

Q. How can researchers differentiate between enantiomers if chiral centers are introduced?

Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents. For absolute configuration determination, perform VCD (Vibrational Circular Dichroism) or compare experimental/modelled ECD (Electronic Circular Dichroism) spectra .

Q. What in vitro models are appropriate for preliminary toxicity screening?

Use HEK293 or HepG2 cells for cytotoxicity assays (MTT/WST-1). Monitor oxidative stress markers (e.g., ROS via DCFH-DA) and mitochondrial membrane potential (JC-1 dye) to assess mechanistic toxicity. Include positive controls (e.g., cisplatin) and validate with ≥3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.